N-[(2Z)-3-(3-butoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide N-[(2Z)-3-(3-butoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16358645
InChI: InChI=1S/C18H24N2O4S2/c1-3-5-9-24-14-8-6-7-13(10-14)20-15-11-26(22,23)12-16(15)25-18(20)19-17(21)4-2/h6-8,10,15-16H,3-5,9,11-12H2,1-2H3
SMILES:
Molecular Formula: C18H24N2O4S2
Molecular Weight: 396.5 g/mol

N-[(2Z)-3-(3-butoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide

CAS No.:

Cat. No.: VC16358645

Molecular Formula: C18H24N2O4S2

Molecular Weight: 396.5 g/mol

* For research use only. Not for human or veterinary use.

N-[(2Z)-3-(3-butoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide -

Specification

Molecular Formula C18H24N2O4S2
Molecular Weight 396.5 g/mol
IUPAC Name N-[3-(3-butoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]propanamide
Standard InChI InChI=1S/C18H24N2O4S2/c1-3-5-9-24-14-8-6-7-13(10-14)20-15-11-26(22,23)12-16(15)25-18(20)19-17(21)4-2/h6-8,10,15-16H,3-5,9,11-12H2,1-2H3
Standard InChI Key IXWOFAFAXCPUTC-UHFFFAOYSA-N
Canonical SMILES CCCCOC1=CC=CC(=C1)N2C3CS(=O)(=O)CC3SC2=NC(=O)CC

Introduction

N-[(2Z)-3-(3-butoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene]propanamide is a complex organic compound belonging to the class of thieno[3,4-d]thiazole derivatives. It features a unique molecular structure characterized by a thieno-thiazole core, known for its diverse biological activities. This compound is primarily studied for its potential applications in medicinal chemistry and pharmacology.

Synthesis

The synthesis of N-[(2Z)-3-(3-butoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene]propanamide typically involves multi-step organic reactions. The general synthetic pathway may include the preparation of the thiazole ring and subsequent modifications to introduce the butoxyphenyl and propanamide groups. Common reagents for these reactions include various organic solvents and catalysts to optimize yield and purity.

Synthesis Steps Overview

  • Thiazole Ring Formation: This step involves the synthesis of the thieno-thiazole core, which is crucial for the compound's biological activity.

  • Introduction of Butoxyphenyl Group: The butoxyphenyl moiety is added to the thieno-thiazole core to enhance the compound's pharmacological properties.

  • Propanamide Moiety Addition: The final step involves attaching the propanamide group, which can influence the compound's solubility and bioavailability.

Biological Activities and Potential Applications

Research indicates that compounds with similar structures to N-[(2Z)-3-(3-butoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene]propanamide exhibit significant biological activities, such as anti-inflammatory and anticancer properties. The specific mechanisms of action for this compound remain to be elucidated through targeted biological assays.

Potential Applications Table

Application AreaDescription
Medicinal ChemistryPotential therapeutic uses due to its unique structure and biological activities.
PharmacologyStudies on its interactions with biological targets are crucial for understanding its pharmacological profile.
Anticancer ResearchCompounds with similar structures have shown anticancer properties, suggesting potential in this area.

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